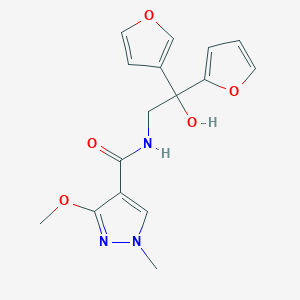
4-((3-(2-éthoxyphényl)uréido)méthyl)pipéridine-1-carboxylate de phényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
In general, piperidines and their derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reactions would depend on the exact structure and substituents of the compound.Mécanisme D'action
The mechanism of action of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. For example, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By modulating these key targets, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate may have therapeutic benefits in a variety of diseases.
Biochemical and Physiological Effects:
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. For example, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity for specific targets. Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is also relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and pharmacologists. However, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has some limitations, including its potential toxicity and lack of clinical data. Further studies are needed to determine the safety and efficacy of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate in humans.
Orientations Futures
There are several future directions for further research on Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate. One area of interest is the development of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate as a potential therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the safety and efficacy of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate in humans, and to develop methods for the delivery of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate to specific tissues and organs.
Méthodes De Synthèse
Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate. This intermediate is then reacted with piperidine-1-carboxylic acid to form the desired product, Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate. The reaction conditions and purification methods can be optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
Potentiel anti-VIH
Les dérivés de l'indole ont été explorés comme agents anti-VIH. Des chercheurs ont synthétisé de nouveaux dérivés xanthèniques indoliques et oxochroményliques et ont réalisé des études de docking moléculaire pour évaluer leur activité anti-VIH-1 .
Autres activités biologiques
Au-delà des effets antiviraux, les composés indoliques présentent une large gamme d'activités biologiques :
- Anticholinestérasique : Les molécules à base d'indole peuvent influencer l'activité de la cholinestérase .
Aperçus structurels
Le noyau indole contribue à la structure globale de nombreuses molécules médicamenteuses synthétiques. Sa nature aromatique et sa réactivité de substitution électrophile en font un pharmacophore précieux. Par exemple, l'indole fournit le squelette pour le diéthylamide de l'acide lysergique (LSD), la strychnine et divers alcaloïdes végétaux .
Possibilités thérapeutiques futures
D'après la littérature, il est évident que les dérivés de l'indole possèdent des activités biologiques diverses. Leur potentiel reste largement inexploré, laissant place à des recherches plus approfondies et à la découverte de nouvelles applications thérapeutiques .
Propriétés
IUPAC Name |
phenyl 4-[[(2-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-28-20-11-7-6-10-19(20)24-21(26)23-16-17-12-14-25(15-13-17)22(27)29-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRKFIZHBFQURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
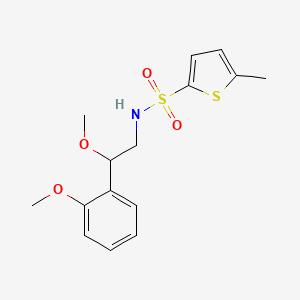
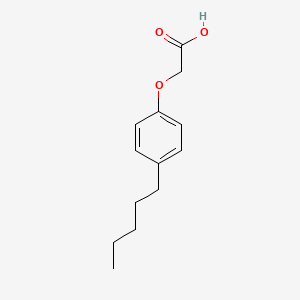
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2402125.png)
![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
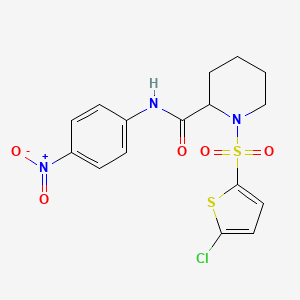
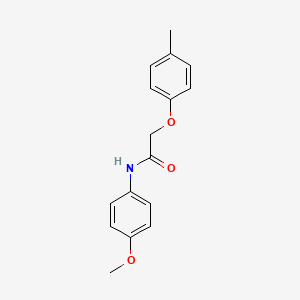
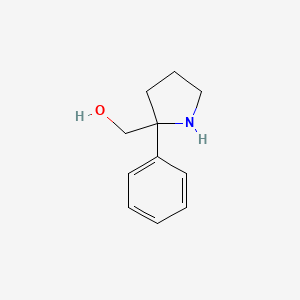
![1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one](/img/structure/B2402138.png)

